

Introduction: The Emergence of the Oxetane Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)oxetan-3-OL

Cat. No.: B1526012

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In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that can favorably modulate the properties of therapeutic candidates is relentless. Among the structures that have garnered significant attention are oxetanes—four-membered, oxygen-containing heterocycles.^{[1][2]} Though once considered primarily as reactive intermediates, their unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, has positioned them as valuable motifs in drug design.^{[1][3]} The incorporation of an oxetane ring can lead to marked improvements in critical drug-like characteristics such as aqueous solubility, metabolic stability, and target affinity.^{[2][3]}

This guide focuses on a specific, functionalized oxetane, **3-(4-Bromophenyl)oxetan-3-ol**. This compound serves as an exemplary building block, combining the advantageous features of the oxetane core with the synthetic versatility of a brominated phenyl group. It represents a key intermediate for researchers aiming to explore new chemical space and develop next-generation therapeutics. As a senior application scientist, this document aims to provide a comprehensive overview of its physical properties, chemical behavior, synthesis, and applications, grounded in established scientific principles.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical research. **3-(4-Bromophenyl)oxetan-3-ol** is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.

Identifier	Value	Source
IUPAC Name	3-(4-bromophenyl)oxetan-3-ol	[4]
CAS Number	1093878-32-0	[5][6]
Molecular Formula	C ₉ H ₉ BrO ₂	[4][5]
Molecular Weight	229.07 g/mol	[4]
InChI Key	KNQDDTUCGFNECR-UHFFFAOYSA-N	[4][5]
Canonical SMILES	C1C(CO1) (C2=CC=C(C=C2)Br)O	[4]

Physicochemical Characteristics

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data below, compiled from various chemical suppliers and databases, provides a snapshot of these key characteristics.

Property	Value	Source(s)
Physical Form	White to off-white solid	[6]
Boiling Point	343.2 ± 42.0 °C (Predicted)	[6][7]
Density	1.662 g/cm ³ (Predicted)	[6][7]
pKa	12.67 ± 0.20 (Predicted)	[6][7]
Purity	Typically ≥97% or ≥98%	[5][8]

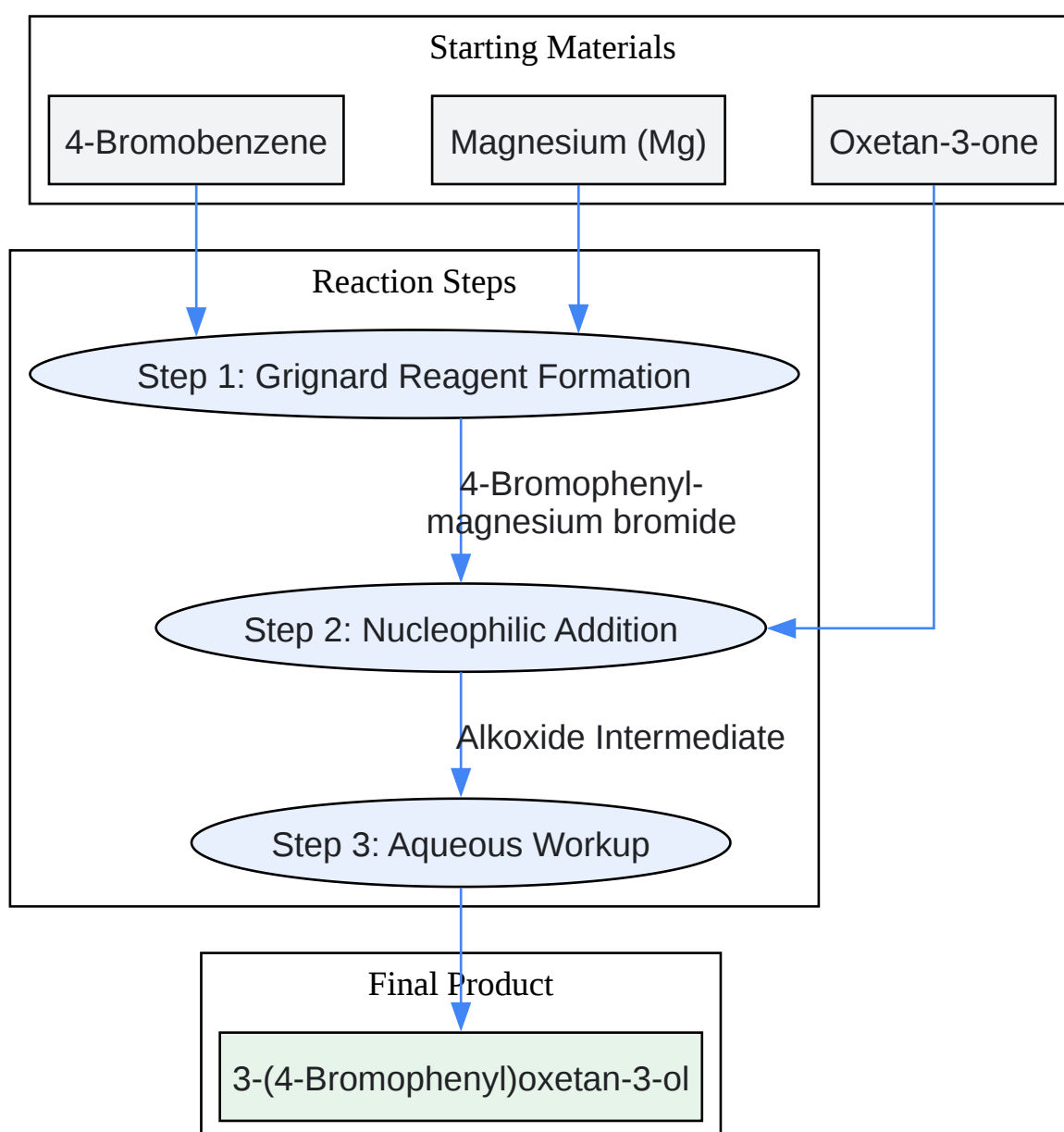
Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple routes to functionalized oxetanes exist, a highly logical and common approach for synthesizing 3-aryl-3-hydroxyoxetanes involves the nucleophilic addition of an organometallic reagent to oxetan-3-one.[9] Oxetan-3-one is a commercially available and

widely used building block for accessing substituted oxetanes.[9] The Grignard reaction, a robust and well-understood transformation, is ideally suited for this purpose.

The key transformation involves the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent) with oxetan-3-one. The causality is straightforward: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product, **3-(4-Bromophenyl)oxetan-3-ol**.



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Caption: Proposed workflow for the synthesis of **3-(4-Bromophenyl)oxetan-3-ol**.

Chemical Reactivity

The reactivity of **3-(4-Bromophenyl)oxetan-3-ol** is governed by three primary features: the tertiary alcohol, the strained oxetane ring, and the bromophenyl group.

- **Tertiary Alcohol:** The hydroxyl group can undergo typical alcohol reactions. For instance, it can be dehydroxylated under specific acidic conditions or converted to other functional groups.^[9]
- **Oxetane Ring:** While strained, the oxetane ring is generally more stable than other four-membered heterocycles and can withstand a variety of reaction conditions.^[1] However, strong acids or certain nucleophiles can promote ring-opening, a property that can be exploited for further synthetic transformations.^[9]
- **Bromophenyl Group:** The bromine atom on the aromatic ring is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents at the para-position. This enables the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

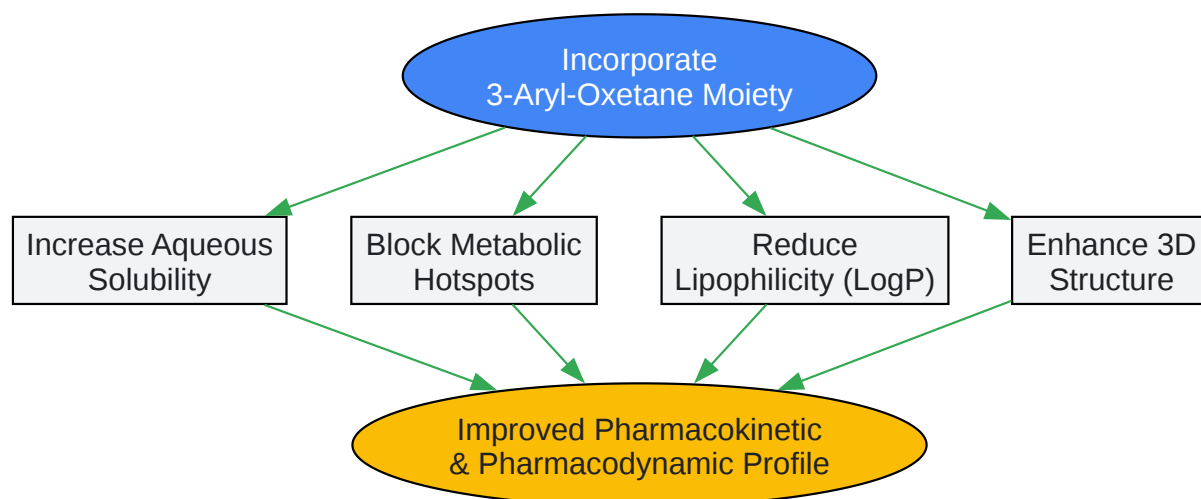
Role in Drug Discovery and Medicinal Chemistry

The true value of a building block like **3-(4-Bromophenyl)oxetan-3-ol** lies in the strategic advantages its core scaffold imparts to a potential drug molecule. The oxetane motif is frequently employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.^{[3][9]}

The rationale behind this strategy is multifaceted:

- **Improved Solubility:** The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance a molecule's aqueous solubility—a critical parameter for oral bioavailability.^{[2][10]}

- **Metabolic Stability:** Replacing metabolically vulnerable groups (like a gem-dimethyl group, where one methyl can be oxidized) with a stable oxetane can block metabolic pathways, increasing the compound's half-life.[1][9]
- **Reduced Lipophilicity:** The introduction of the polar oxetane often reduces the overall lipophilicity (LogP) of a compound without a significant increase in molecular weight, which can lead to a better pharmacokinetic profile.[2]
- **Three-Dimensionality:** The non-planar, sp^3 -rich structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target binding and selectivity compared to flat, aromatic systems.[1][3]



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Caption: Benefits of incorporating an oxetane moiety in drug design.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. **3-(4-Bromophenyl)oxetan-3-ol** is classified with several hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Statements:[4]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Storage and Handling:

- Storage: The compound should be stored in a refrigerator at 2-8°C.[6]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.



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Caption: A basic workflow for the safe handling of chemical reagents.

Conclusion

3-(4-Bromophenyl)oxetan-3-ol is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its properties are a direct reflection of the advantageous characteristics of the oxetane scaffold—a motif that effectively enhances solubility, metabolic stability, and three-dimensionality. The presence of the bromophenyl group further extends its utility, providing a reactive handle for the synthesis of diverse and complex molecular architectures. For researchers and scientists dedicated to pushing the boundaries of medicinal chemistry, a thorough understanding of this and similar building blocks is not just beneficial, but essential.

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